Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate
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Overview
Description
Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with carbon disulfide and methyl iodide, followed by cyclization with chloroacetic acid . The reaction conditions often require a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .
Scientific Research Applications
Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl thiazole-5-carboxylate
- 2-Methyl-1,3-thiazole-4-carboxylic acid
- Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate is unique due to its fused thiazole-thiophene structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties .
Biological Activity
Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 1909316-58-0) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₉H₈N₂O₂S₂
- Molecular Weight : 242.32 g/mol
- Structure : The compound contains a thieno-thiazole core, which is known for its biological significance.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be a candidate for developing new antimicrobial agents.
Anticancer Activity
Recent research has indicated that this compound exhibits anticancer properties . A study conducted on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa: IC₅₀ = 15 µM
- MCF-7: IC₅₀ = 20 µM
- A549: IC₅₀ = 25 µM
The compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer drug.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and tumor cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : The compound has been shown to interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Study on Antimicrobial Activity
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent against resistant infections .
Study on Anticancer Effects
A clinical trial reported in Cancer Research assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed a favorable safety profile with partial responses observed in several patients .
Properties
Molecular Formula |
C8H7NO3S2 |
---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C8H7NO3S2/c1-11-7(10)5-3-4-6(13-5)9-8(12-2)14-4/h3H,1-2H3 |
InChI Key |
KVUUWIPGVZYDLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(S1)C=C(S2)C(=O)OC |
Origin of Product |
United States |
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